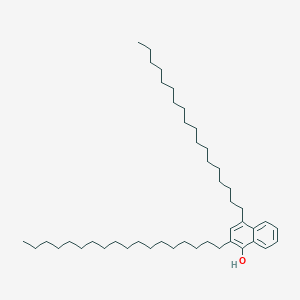![molecular formula C32H26 B14618930 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene CAS No. 60949-08-8](/img/structure/B14618930.png)
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by its extended conjugated system, which imparts unique photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl-based reagents in the presence of palladium catalysts and base .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings, leading to a variety of substituted products[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution[][3].
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications[3][3].
Wissenschaftliche Forschungsanwendungen
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Wirkmechanismus
The mechanism by which 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it an excellent candidate for optoelectronic applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon relaxation .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
Comparison: Compared to these similar compounds, 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. For instance, the presence of methyl groups can influence the compound’s solubility and stability, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
60949-08-8 |
|---|---|
Molekularformel |
C32H26 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
9,10-bis[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-15-25(16-12-23)19-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-20-26-17-13-24(2)14-18-26/h3-22H,1-2H3 |
InChI-Schlüssel |
KPTVBNAWDBRLBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

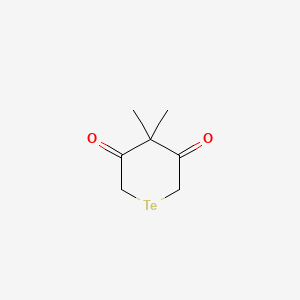
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
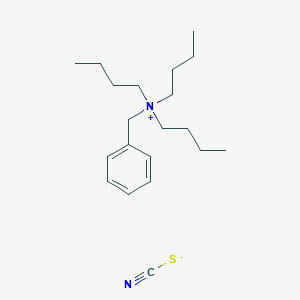
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)

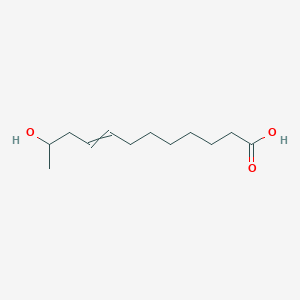
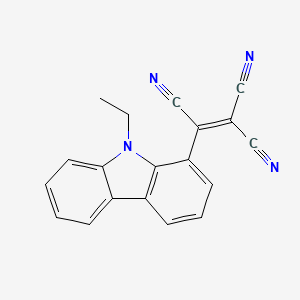
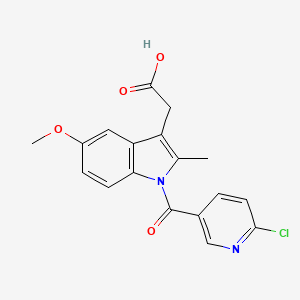
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
